7-Chloro-3-isopropyl-2-methylquinolin-4-ol
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Overview
Description
7-Chloro-3-isopropyl-2-methylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with isopropyl chloride in the presence of a base, followed by chlorination at the 7-position using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-3-isopropyl-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Shares the chloro substituent at the 7-position but lacks the isopropyl and methyl groups.
3-Isopropyl-2-methylquinoline: Similar structure but without the chloro substituent.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position but lacks the chloro, isopropyl, and methyl groups.
Uniqueness
7-Chloro-3-isopropyl-2-methylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
InChI Key |
SUYDJTQZGUVRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C |
Origin of Product |
United States |
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